3-Methyl-1-(piperidin-2-yl)butan-2-one
Description
3-Methyl-1-(piperidin-2-yl)butan-2-one is a ketone derivative featuring a piperidine ring substituted at the 2-position with a branched butanone moiety. Its molecular formula is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol (calculated from the formula). Key physical properties include a vapor pressure of 0.00404 mm Hg at 20°C and moderate water solubility (853.4 mg/L), as derived from EPI Suite models .
The compound has been listed in supplier catalogs (e.g., CymitQuimica) as a specialty chemical for laboratory use, though its commercial availability is currently marked as "discontinued" . Its structural complexity—combining a piperidine ring with a substituted butanone—makes it a candidate for studying chiral synthesis pathways or as a precursor in medicinal chemistry.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-methyl-1-piperidin-2-ylbutan-2-one |
InChI |
InChI=1S/C10H19NO/c1-8(2)10(12)7-9-5-3-4-6-11-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
JTMVAQXYRJXXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(piperidin-2-yl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with piperidine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(piperidin-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methyl-1-(piperidin-2-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(piperidin-2-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound A: 2-Methyl-1-(1-piperidinyl)-2-buten-1-one
- Molecular Formula: C₁₀H₁₇NO (identical to the target compound).
- Physical Properties :
- Structural Differences: Despite sharing the same molecular formula, this compound is a 2-buten-1-one derivative with the piperidine group attached at the 1-position, whereas 3-methyl-1-(piperidin-2-yl)butan-2-one has a saturated butanone backbone and a piperidine substitution at the 2-position. This positional isomerism likely alters reactivity and biological activity.
Compound B: (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
- Applications: While this compound lacks reported bioactivity, Compound B’s amino-functionalized structure suggests possible use in peptide mimetics or as a kinase inhibitor precursor .
Butanone Derivatives with Aromatic Substitutions
Compound C: 4-(4-Hydroxyphenyl)butan-2-one
- Molecular Formula : C₁₀H₁₂O₂.
- Key Properties :
Compound D: 3-Methyl-2-(1-methylpiperidin-4-yl)-6-(pyridin-4-yl)pyrimidin-4(3H)-one
Data Table: Comparative Analysis
Research Findings and Implications
Structural Isomerism Effects: While Compounds A and the target share identical formulas, the unsaturated butenone in Compound A may confer higher electrophilicity, affecting stability and metabolic pathways .
Functional Group Impact : The hydroxyphenyl group in Compound C increases hydrophilicity and regulatory scrutiny compared to piperidine-based ketones .
Commercial Viability : The discontinued status of this compound contrasts with the commercial adoption of 4-(4-Hydroxyphenyl)butan-2-one in fragrances, highlighting the importance of safety profiles and application-specific optimization.
Biological Activity
3-Methyl-1-(piperidin-2-yl)butan-2-one, often referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is a common motif in various pharmaceuticals. Its structural formula can be represented as follows:
This structure contributes to its reactivity and potential interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : Studies have shown that piperidine derivatives can inhibit certain enzymes, leading to altered metabolic processes.
- Receptor Binding : The compound's affinity for neurotransmitter receptors suggests potential applications in neuropharmacology.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, a study demonstrated that piperidine derivatives could induce apoptosis in cancer cell lines, outperforming standard chemotherapeutics like bleomycin .
2. Neuropharmacological Effects
Piperidine derivatives are being investigated for their effects on the central nervous system (CNS). Some studies suggest that these compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Case Studies
Case Study 1 : A study evaluated the efficacy of a piperidine-based compound in inhibiting glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer progression. The compound showed promising inhibitory potency with an IC50 value of 480 nM .
Case Study 2 : Another investigation focused on the neuroprotective properties of a piperidine derivative. Results indicated significant neuroprotection against oxidative stress in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases .
Table 1: Biological Activity Overview of Piperidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
